molecular formula C11H9BrFN3O B10965461 4-bromo-N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10965461
M. Wt: 298.11 g/mol
InChI Key: CSPOODMEYUOUCO-UHFFFAOYSA-N
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Description

4-bromo-N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorophenyl halide and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-bromo-N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9BrFN3O

Molecular Weight

298.11 g/mol

IUPAC Name

4-bromo-N-(2-fluorophenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H9BrFN3O/c1-16-10(7(12)6-14-16)11(17)15-9-5-3-2-4-8(9)13/h2-6H,1H3,(H,15,17)

InChI Key

CSPOODMEYUOUCO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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